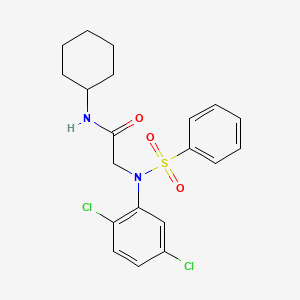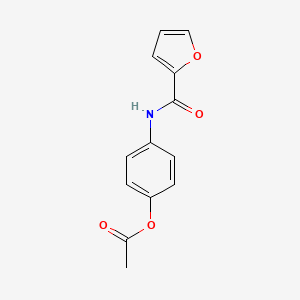![molecular formula C19H16N2O4 B3505136 N-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3505136.png)
N-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-furamide
Overview
Description
N-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of N-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-furamide involves inhibition of the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in the activation of B cells and plays a critical role in the development and progression of various types of cancer. Inhibition of BTK by N-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-furamide leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-furamide has been shown to have several biochemical and physiological effects. It inhibits the activation of B cells, reduces the production of pro-inflammatory cytokines, and decreases the migration of cancer cells. In addition, it has been shown to enhance the activity of other cancer drugs, such as rituximab and venetoclax.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-furamide is its potent activity against various types of cancer cells. It has also been shown to enhance the activity of other cancer drugs, which could lead to more effective combination therapies. However, one of the limitations of this compound is its poor solubility, which could affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the development of N-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-furamide. One direction is to improve its solubility and bioavailability, which could increase its efficacy in vivo. Another direction is to study its activity in combination with other cancer drugs, such as immune checkpoint inhibitors and PARP inhibitors. In addition, further studies are needed to determine its safety and efficacy in clinical trials, which could lead to its approval as a cancer treatment.
Scientific Research Applications
N-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-furamide has been extensively studied in preclinical models of cancer. It has shown potent activity against various types of cancer cells, including lymphoma, leukemia, and solid tumors. In addition, it has been shown to enhance the activity of other cancer drugs, such as rituximab and venetoclax.
properties
IUPAC Name |
N-[3-[(2-methoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-24-16-9-3-2-8-15(16)21-18(22)13-6-4-7-14(12-13)20-19(23)17-10-5-11-25-17/h2-12H,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACLPSQJTNZNKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-bis[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B3505064.png)
![4-(2-quinoxalinyl)phenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B3505070.png)
![(4-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetic acid](/img/structure/B3505080.png)
![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B3505084.png)
![3,4-dimethoxy-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B3505086.png)
![N-[4-({4-[(4-nitrophenyl)thio]benzyl}oxy)phenyl]acetamide](/img/structure/B3505094.png)
![N-[3-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl]-3-methylbenzamide](/img/structure/B3505096.png)
![2-{[(4-iodophenoxy)acetyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B3505115.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3505118.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3505126.png)

![methyl 2-methyl-3-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate](/img/structure/B3505138.png)
![2-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B3505140.png)